molecular formula C19H15Cl3O5 B021738 Nornidulin CAS No. 33403-37-1

Nornidulin

Cat. No. B021738
CAS RN: 33403-37-1
M. Wt: 429.7 g/mol
InChI Key: IPRVFRVWTIJUML-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of nornidulin derivatives has been explored to evaluate the antibacterial potential of its chemical structure. Modifications such as alkylation, acylation, and arylation of nornidulin lead to regioselective production of derivatives, with some showing potent antibacterial activities against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (Isaka et al., 2018).

Molecular Structure Analysis

Nornidulin's complex molecular structure facilitates a variety of chemical reactions, making it a candidate for bioactive compound exploration. Its structure allows for specific modifications that can enhance its biological activity, as demonstrated by the synthesis of various derivatives with increased antibacterial properties.

Chemical Reactions and Properties

Chemical reactions involving nornidulin are characterized by their regioselectivity, resulting in diverse derivatives with enhanced bioactivities. The compound's ability to undergo reactions such as alkylation, acylation, and arylation highlights its chemical versatility and potential for producing compounds with significant antibacterial activities.

Physical Properties Analysis

While the specific physical properties of nornidulin are not detailed in the available literature, the study of its derivatives suggests that modifications can significantly alter its physical characteristics, impacting solubility, stability, and bioactivity.

Chemical Properties Analysis

The chemical properties of nornidulin, including its reactivity and interactions with various chemical groups, play a crucial role in its potential as a bioactive compound. Its ability to form 8-O-substituted derivatives through regioselective reactions indicates a promising avenue for developing new antibacterial agents.

  • (Isaka et al., 2018): This study provides an overview of the semisynthesis of nornidulin derivatives and their antibacterial activities, highlighting the compound's potential as a basis for developing new antibacterial agents.

Scientific Research Applications

Application 1: Antimalarial Drug Development

  • Specific Scientific Field : Pharmaceutical Science, specifically Antimalarial Drug Development .

  • Methods of Application or Experimental Procedures : The study involved screening for antimalarial activity against the PfMQO enzyme using target-based assays . A total of 1600 crude extracts, composed from 800 fungi and 800 actinomycetes extracts, were screened against PfMQO .

  • Results or Outcomes : Nornidulin was found to inhibit the PfMQO enzyme, suggesting its potential as a novel antimalarial drug .

Application 2: Antibacterial Drug Development

  • Specific Scientific Field : Pharmaceutical Science, specifically Antibacterial Drug Development .

  • Methods of Application or Experimental Procedures : The study involved the semisynthesis of nidulin derivatives through alkylation, acylation, and arylation reactions of nornidulin . These reactions underwent in a regioselective manner to predominantly produce 8-O-substituted derivatives .

  • Results or Outcomes : In particular, 8-O-aryl ether derivatives displayed significant activities against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus .

Application 3: TMEM16A Inhibition

  • Specific Scientific Field : Biochemistry, specifically TMEM16A Inhibition .

  • Methods of Application or Experimental Procedures : The study suggested the use of CRISPR-Cas9-mediated genome editing or site-directed mutagenesis of TMEM16A to gain more knowledge about the mechanisms of nornidulin on TMEM16A inhibition .

Application 4: Herbicide Development

  • Specific Scientific Field : Agricultural Science, specifically Herbicide Development .

  • Methods of Application or Experimental Procedures : The study involved the isolation of unguinol and its derivatives from cultures of a mangrove-derived fungus Halosarpheia kandeliae BCC 16551 . The inhibitory activity of these compounds was then tested against the C4 plant enzyme pyruvate phosphate dikinase .

  • Results or Outcomes : Unguinol and its derivatives were found to inhibit the C4 plant enzyme pyruvate phosphate dikinase, suggesting their potential as herbicide candidates .

Application 5: Antioxidant Development

  • Specific Scientific Field : Biochemistry, specifically Antioxidant Development .

  • Methods of Application or Experimental Procedures : The study involved the isolation of nidulin and aspergillusidones from Aspergillus unguis CRI-282-03 . These compounds were then tested for their radical scavenging activities .

  • Results or Outcomes : Nidulin and aspergillusidones were found to have radical scavenging activities, suggesting their potential as antioxidants .

Safety And Hazards

According to the safety data sheet, nornidulin should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Formation of dust and aerosols should be prevented .

Future Directions

Nornidulin has been identified as a novel TMEM16A inhibitor, which suppresses mucus secretion without compromising immunologic activity. Further development of nornidulin may provide a new remedy for asthma or other diseases associated with allergic mucus hypersecretion without causing opportunistic infections .

properties

IUPAC Name

1-[(Z)-but-2-en-2-yl]-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl3O5/c1-5-6(2)9-12(21)14(23)8(4)16-18(9)26-17-10(19(25)27-16)7(3)11(20)15(24)13(17)22/h5,23-24H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQDVQKKHOQZEP-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017594
Record name Nornidulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ustin

CAS RN

33403-37-1
Record name Nornidulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033403371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nornidulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORNIDULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3A9D130C9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
J Sierankiewicz, S Gatenbeck - Acta Chem. Scand, 1973 - actachemscand.org
… for the formation of nidulin and trisdechloronornidulin from acetate-malonate and one carbon … discussed and a hypothetical formation sequence of trisdechloronornidulin is presented. …
Number of citations: 6 actachemscand.org
FM Dean, JC Roberts, A Robertson - Journal of the Chemical Society …, 1954 - pubs.rsc.org
… it was suggested that " ustin " should be re-named nornidulin.? In the present paper partial structures for nidulin and nornidulin are developed. Cultivation of A. nidulans at a relatively …
Number of citations: 25 pubs.rsc.org
M Isaka, A Yangchum, S Supothina… - The Journal of …, 2019 - nature.com
… Several years ago, we isolated nidulin, nornidulin and three related depsidones from cultures of a mangrove-derived fungus Halosarpheia kandeliae BCC 16551. However, based on …
Number of citations: 9 www.nature.com
AW Cahyono, LE Fitri, S Winarsih, EE Prabandari… - Pharmaceuticals, 2023 - mdpi.com
… The bioactivity of nornidulin as an antimalarial agent was … In this study, we demonstrated that nornidulin also inhibited the … the inhibitory mechanism of nornidulin against the proliferation …
Number of citations: 8 www.mdpi.com
WF Beach, JH Richards - The Journal of Organic Chemistry, 1963 - ACS Publications
In 1945, Kurung reported6 7that Aspergillus ustus pro-duced a substance which was active in vitro in inhibit-ing the growth of Mycobacteriumtuberculosis and M. ranae. Hogeboom and …
Number of citations: 12 pubs.acs.org
FM Dean, DS Deorha, ADT Erni, DW Hughes… - Journal of the …, 1960 - pubs.rsc.org
Nidulin is allocated structure (11s): the structures of nornidulin (" ustin") and dechloronornidulin, compounds produced along with nidulin by a strain of A sjwrgillus nidulans, follow from …
Number of citations: 7 pubs.rsc.org
P Djura, MV Sargent - Journal of the Chemical Society, Perkin …, 1978 - pubs.rsc.org
… -O-nornidulin) (39). a derivative of the fungal depsidone tridechloro-O-nornidulin (4). by … ; at present their source is confined nornidulin (2) and dechloro-0-nornidulin (3) .5 The to …
Number of citations: 8 pubs.rsc.org
FM Dean, ADT Erni, A Robertson - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… Like nornidulin, dechloronornidulin is an acidic dihydric phenol devoid of methoxyl groups , forming a dirnethyl ether with the same characteristic lactonic-carbonyl absorption at 1733 …
Number of citations: 1 pubs.rsc.org
S Likitnukul, S Tepaarmorndech… - Frontiers in Molecular …, 2023 - ncbi.nlm.nih.gov
… This synthetic procedure was repeated on a similar scale (nornidulin 4.00 g, 9.3 mmol). The combined crude reaction products (8.58 g) were subjected to silica gel column …
Number of citations: 0 www.ncbi.nlm.nih.gov
J Yang, Z Zhou, Y Chen, Y Song, J Ju - Acta Pharmaceutica Sinica B, 2023 - Elsevier
… the tailoring steps responsible for halogenated depsidone nornidulin (3) remain enigmatic. … -halogenation to produce the active end product nornidulin (3). These discoveries provide …
Number of citations: 0 www.sciencedirect.com

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